(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)ethenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of TFMP involves several steps, including the introduction of the trifluoromethyl group. Researchers have explored various methods, such as copper-catalyzed trifluoromethylation using Langlois’ reagent (CF3SO2Na) . Additionally, vapor-phase reactions have been employed to obtain TFMP derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
- The combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to the biological activity of TFMP derivatives in crop protection .
- Researchers explore the unique properties of TFMPs for drug design and development, leveraging their fluorine content and pyridine scaffold .
- TFMPs are involved in vapor-phase reactions, which can lead to the synthesis of novel compounds. Researchers investigate their reactivity and selectivity in various chemical transformations .
- Photoredox catalysis using ruthenium(II) polypyridine complexes and iridium(III) cyclometalated derivatives (such as fac-Ir(ppy)3) has gained prominence. These complexes, including TFMP derivatives, serve as powerful redox tools for synthetic chemistry .
- Researchers continue to explore the effects of fluorine on biological activities and physical properties, emphasizing the role of fluorinated compounds in various applications .
- Trifluoromethylation reactions are essential for introducing trifluoromethyl groups into organic molecules. Researchers investigate efficient and practical methods for incorporating trifluoromethyl moieties into diverse substrates .
Agrochemicals and Crop Protection
Pharmaceuticals
Vapor-Phase Reactions
Visible-Light-Driven Photoredox Catalysis
Fluorinated Organic Compounds
Trifluoromethylation Reactions
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. The trifluoromethyl group is often used in medicinal chemistry to increase the stability and lipophilicity of a compound , which could enhance its interaction with hydrophobic pockets in proteins.
Pharmacokinetics
The trifluoromethyl group can increase the stability and lipophilicity of a compound , which could potentially enhance its absorption and distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the trifluoromethyl group is known to increase the stability of compounds, which could make the compound more resistant to metabolic degradation .
properties
IUPAC Name |
(E)-2-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)17-15-8-4-5-9-16(15)24(23-17)12-11-22-27(25,26)13-10-14-6-2-1-3-7-14/h1-3,6-7,10,13,22H,4-5,8-9,11-12H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFFZTWWMKHCPE-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)ethenesulfonamide |
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